Home > Products > Building Blocks P3845 > AF-353 hydrochloride
AF-353 hydrochloride - 927887-18-1

AF-353 hydrochloride

Catalog Number: EVT-255365
CAS Number: 927887-18-1
Molecular Formula: C14H18ClIN4O2
Molecular Weight: 436.67 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

AF-353, also known as 5-(5-iodo-4-methoxy-2-propan-2-ylphenoxy)pyrimidine-2,4-diamine, is a potent and selective antagonist of the P2X3 and P2X2/3 purinergic receptors. [, , ] These receptors are ligand-gated ion channels activated by extracellular adenosine 5'-triphosphate (ATP). [] AF-353 is classified as a non-nucleotide antagonist due to its structural dissimilarity to ATP. [] It plays a crucial role in scientific research for studying the physiological and pathological roles of P2X3 and P2X2/3 receptors, particularly in sensory processing, pain signaling, and inflammation. [, , ]

5-(5-Iodo-4-methoxy-2-propan-2-ylphenoxy)pyrimidine-2,4-diamine

    Compound Description: This compound is another name for AF-353, a potent and selective antagonist of the P2X3 and P2X2/3 receptors. [] These receptors are ATP-gated ion channels involved in taste perception. [] AF-353 has been shown to suppress the bitter taste of various compounds by blocking P2X2/3 receptors on gustatory nerve fibers. []

Reference:

A804598

    Compound Description: A804598 is a selective antagonist of the P2X7 receptor, another member of the P2X family of ATP-gated ion channels. [] It is investigated for its potential in treating neuropathic pain. []

    Relevance: A804598 and AF-353 hydrochloride both target P2X receptors, highlighting their shared interest in modulating purinergic signaling for potential therapeutic benefit, particularly in the context of pain management. []

Reference:

NF-10

    Compound Description: NF-10 is a selective P2X3 receptor antagonist, similar to AF-353 hydrochloride. []

    Relevance: Both AF-353 hydrochloride and NF-10 are selective antagonists of the P2X3 receptor, making NF-10 structurally related to AF-353 hydrochloride by their shared target and similar pharmacological activity. []

Reference:

AF-130

    Compound Description: AF-130 is a selective antagonist of the P2X3 receptor, similar to AF-353 hydrochloride. []

    Relevance: Similar to NF-10, AF-130's structural relatedness to AF-353 hydrochloride stems from their shared function as selective antagonists of the P2X3 receptor. []

Reference:

AF-219

    Compound Description: AF-219 is a selective P2X3 receptor antagonist. [] It's currently being investigated as a potential treatment for bladder disorders. [] AF-219 is primarily eliminated via renal clearance. [] Researchers are exploring the potential for local renal delivery of AF-219 to the bladder as a way to enhance and extend its therapeutic effects when administered systemically (orally). []

    Relevance: Like AF-353 hydrochloride, AF-219 is a selective antagonist of the P2X3 receptor. [] The structural similarity between the two compounds is based on their shared target and their potential therapeutic applications in treating various conditions, including pain and bladder disorders.

Synthesis Analysis

Methods and Technical Details

The synthesis of AF-353 hydrochloride involves several steps that typically include the formation of key intermediates followed by purification processes. The general procedure starts with the reaction of appropriate aniline derivatives with benzimidazole-4,7-dione-based structures under controlled conditions, often utilizing solvents like ethanol or dichloromethane. The reaction conditions are optimized for yield and purity, often involving techniques such as thin-layer chromatography for monitoring progress and column chromatography for purification .

The synthesis can be summarized as follows:

  1. Reagents: Anilines, benzimidazole derivatives.
  2. Solvents: Ethanol, dichloromethane.
  3. Conditions: Refluxing with appropriate equivalents of reagents for specified durations.
  4. Purification: Column chromatography using solvent systems like hexane-ethyl acetate.
Molecular Structure Analysis

Structure and Data

AF-353 hydrochloride features a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is C15_{15}H14_{14}ClN3_{3}O2_{2}, and its molecular weight is approximately 303.74 g/mol. The compound's structure allows for effective binding to the P2X3 receptor sites, which is crucial for its antagonistic activity .

Key Structural Details:

  • Molecular Weight: 303.74 g/mol
  • Functional Groups: Contains amine and carbonyl groups that facilitate receptor interaction.
  • Chemical Formula: C15_{15}H14_{14}ClN3_{3}O2_{2}
Chemical Reactions Analysis

Reactions and Technical Details

AF-353 hydrochloride undergoes various chemical reactions primarily related to its interactions with biological targets. The compound acts as a non-competitive antagonist at the P2X3/P2X2/3 receptors, meaning it binds to the receptor without blocking ATP binding directly but prevents receptor activation through other mechanisms .

Key reactions include:

  • Binding Affinity Studies: Utilizing radioligand binding assays to determine the equilibrium dissociation constant (Kd_d) with P2X receptors.
  • Calcium Flux Assays: Measuring intracellular calcium levels upon ATP stimulation to evaluate antagonistic effects.
Mechanism of Action

Process and Data

The mechanism of action of AF-353 hydrochloride involves its selective binding to the P2X3 and P2X2/3 receptors, leading to inhibition of ATP-mediated signaling pathways associated with pain perception. The compound's high selectivity ensures minimal interference with other ion channels or receptors, making it a promising candidate for pain management therapies.

Key aspects include:

  • Non-competitive Inhibition: AF-353 inhibits receptor activation without directly competing with ATP.
  • Potency: Exhibits pIC(50) values ranging from 7.3 to 8.5 across different receptor types .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

AF-353 hydrochloride exhibits several notable physical and chemical properties that influence its pharmacokinetic profile:

  • Solubility: Soluble in common organic solvents such as dimethyl sulfoxide.
  • Stability: Stable under standard laboratory conditions but may require specific storage conditions to maintain integrity over time.
  • Oral Bioavailability: Demonstrates good oral bioavailability (approximately 32.9%) in preclinical studies, indicating potential for effective oral administration .
Applications

Scientific Uses

AF-353 hydrochloride has significant potential applications in scientific research, particularly in pharmacology and pain management studies. Its selective antagonism at P2X3/P2X2/3 receptors positions it as a valuable tool for exploring the role of these receptors in various pain-related conditions.

Key applications include:

  • Pain Research: Investigating mechanisms underlying chronic pain syndromes.
  • Drug Development: Serving as a lead compound for developing new analgesics targeting purinergic signaling pathways.
  • In Vivo Studies: Utilized in animal models to assess efficacy in reducing pain responses linked to inflammatory or neuropathic conditions .
Introduction to P2X3/P2X2/3 Receptor Pharmacology and Therapeutic Relevance

Role of P2X3-Containing Receptors in Nociception and Visceral Sensitization

P2X3-containing receptors—homotrimeric P2X3 and heterotrimeric P2X2/3—are ATP-gated ion channels predominantly localized on unmyelinated C-fiber sensory neurons. These receptors act as critical sensors for extracellular ATP released during tissue injury, inflammation, or cellular stress [1] [9]. Their activation depolarizes sensory neurons, leading to action potential propagation and nociceptive signaling. In visceral organs (e.g., bladder, intestine), P2X3 overexpression correlates with pathological sensitization, driving conditions like overactive bladder syndrome and chronic visceral pain [1] [3]. Genetic ablation studies in mice confirm their non-redundant role: P2X3-knockout animals exhibit blunted nocifensive behaviors and urinary/intestinal hyporeflexia [1] [6].

Table 1: Physiological and Pathological Roles of P2X3-Containing Receptors

LocationFunctionPathological Link
Nociceptive neuronsDetection of noxious stimuliChronic inflammatory/neuropathic pain
Urinary bladderRegulation of voiding reflexesOveractive bladder, urinary incontinence
GI tractControl of peristaltic reflexesIrritable bowel syndrome
Cardiac gangliaSympathetic nerve regulationDiabetic cardiac autonomic neuropathy

Historical Context of P2X3 Antagonists: Limitations of Early Agents

Early P2X3/P2X2/3 antagonists faced significant pharmacological challenges:

  • TNP-ATP: Demonstrated potent antagonism (nanomolar IC₅₀) but lacked metabolic stability due to rapid hydrolysis in vivo. Its polar structure also limited membrane permeability and oral bioavailability [1] [6].
  • A-317491: Offered improved selectivity (>1,000-fold over other P2X subtypes) but exhibited impractical pharmacokinetics: >99.9% plasma protein binding, negligible oral bioavailability, and poor CNS penetration [1] [4].
  • Non-selective agents (e.g., PPADS, suramin): Blocked multiple P2X subtypes and unrelated targets, complicating data interpretation [1]. These limitations impeded robust in vivo validation of P2X3 as a therapeutic target until the advent of optimized antagonists.

Emergence of AF-353 Hydrochloride as a Novel Pharmacological Tool

AF-353 hydrochloride (Ro-4 hydrochloride) emerged as a breakthrough P2X3/P2X2/3 antagonist designed to overcome prior shortcomings. Its development followed high-throughput screening and medicinal chemistry optimization, yielding a potent, selective, and orally bioavailable molecule [1] [3]. Key milestones include:

  • Identification of a phenoxy-diaminopyrimidine core enabling non-competitive ATP blockade [1].
  • Demonstrated nanomolar potency at human/rat receptors (pIC₅₀ 7.3–8.5) with 300-fold selectivity over other P2X subtypes [1] [6].
  • Favorable pharmacokinetics in rats: 32.9% oral bioavailability, t₁/₂ = 1.63 h, and moderate plasma protein binding (98.2%) [1] [7]. These attributes established AF-353 as a versatile in vivo tool compound for target validation in pain and visceral disorders [1] [4].

Properties

CAS Number

927887-18-1

Product Name

AF-353 hydrochloride

IUPAC Name

5-(5-iodo-4-methoxy-2-propan-2-ylphenoxy)pyrimidine-2,4-diamine;hydrochloride

Molecular Formula

C14H18ClIN4O2

Molecular Weight

436.67 g/mol

InChI

InChI=1S/C14H17IN4O2.ClH/c1-7(2)8-4-11(20-3)9(15)5-10(8)21-12-6-18-14(17)19-13(12)16;/h4-7H,1-3H3,(H4,16,17,18,19);1H

InChI Key

QRBBKDZPXABQPE-UHFFFAOYSA-N

SMILES

CC(C)C1=CC(=C(C=C1OC2=CN=C(N=C2N)N)I)OC.Cl

Synonyms

AF535 HCl; 5-[5-Iodo-4-methoxy-2-(1-methylethyl)phenoxy]-2,4-pyrimidinediamine hydrochloride, Ro 4 hydrochloride

Canonical SMILES

CC(C)C1=CC(=C(C=C1OC2=CN=C(N=C2N)N)I)OC.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.